H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Gly-Lys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Gly-Lys-OH is a peptide composed of a sequence of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Gly-Lys-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis is scaled up using automated peptide synthesizers that follow similar principles as SPPS. These machines can handle large volumes and multiple sequences simultaneously, ensuring high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, often to introduce functional groups for further study.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or β-mercaptoethanol.
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products
The major products of these reactions depend on the specific modifications being introduced. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which are crucial for the structural stability of many peptides and proteins.
Scientific Research Applications
Peptides like H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Gly-Lys-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.
Biology: Serve as substrates or inhibitors for enzymes, helping to elucidate enzyme mechanisms.
Medicine: Potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as components in biochemical assays.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with cell surface receptors.
Comparison with Similar Compounds
Similar Compounds
H-Ala-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Gly-Lys-OH: A similar peptide with a slightly different sequence.
H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Gly-Lys-NH2: A peptide with an amide group at the C-terminus instead of a hydroxyl group.
Uniqueness
The uniqueness of H-Ala-Asn-Glu-Arg-Ala-Asp-Leu-Ile-Ala-Tyr-Leu-Lys-Gln-Ala-Gly-Lys-OH lies in its specific sequence, which determines its structure and function. The presence of particular amino acids in specific positions can significantly influence the peptide’s biological activity and stability.
Properties
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H129N23O24/c1-11-39(6)61(100-74(121)52(32-38(4)5)99-73(120)55(35-60(107)108)97-64(111)42(9)88-66(113)47(19-16-30-85-77(83)84)91-69(116)49(25-27-59(105)106)94-72(119)54(34-57(82)103)95-62(109)40(7)80)75(122)89-43(10)65(112)96-53(33-44-20-22-45(101)23-21-44)71(118)98-51(31-37(2)3)70(117)92-46(17-12-14-28-78)68(115)93-48(24-26-56(81)102)67(114)87-41(8)63(110)86-36-58(104)90-50(76(123)124)18-13-15-29-79/h20-23,37-43,46-55,61,101H,11-19,24-36,78-80H2,1-10H3,(H2,81,102)(H2,82,103)(H,86,110)(H,87,114)(H,88,113)(H,89,122)(H,90,104)(H,91,116)(H,92,117)(H,93,115)(H,94,119)(H,95,109)(H,96,112)(H,97,111)(H,98,118)(H,99,120)(H,100,121)(H,105,106)(H,107,108)(H,123,124)(H4,83,84,85)/t39-,40-,41-,42-,43-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDLWLCMXGUISV-DGFZGYTCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H129N23O24 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1761.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.